An In-Depth Technical Guide to 4-Chloro-2-phenylpyridine (CAS 57311-18-9)
An In-Depth Technical Guide to 4-Chloro-2-phenylpyridine (CAS 57311-18-9)
This guide provides a comprehensive technical overview of 4-Chloro-2-phenylpyridine, a substituted pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the core physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed methodologies.
Core Molecular Attributes and Physicochemical Properties
4-Chloro-2-phenylpyridine is a bichromophoric system where a phenyl group is attached to a pyridine ring which is further substituted with a chlorine atom. This unique arrangement of functionalities imparts specific chemical and physical characteristics that are pivotal for its role as a synthetic intermediate.[1]
Chemical Structure and Identifiers
The structural representation and key identifiers of 4-Chloro-2-phenylpyridine are fundamental for its unambiguous identification in research and regulatory contexts.
Caption: Chemical structure of 4-Chloro-2-phenylpyridine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 57311-18-9 | [2][3] |
| Molecular Formula | C11H8ClN | [2][3][4] |
| IUPAC Name | 4-chloro-2-phenylpyridine | [2] |
| InChI | InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | [2] |
| InChIKey | BFRWDRFLYBYSFX-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | [2] |
| Synonyms | 2-phenyl-4-chloropyridine, Pyridine, 4-chloro-2-phenyl- | [2][4] |
Physicochemical Data
The physical and computed properties of 4-Chloro-2-phenylpyridine are summarized below. These parameters are crucial for designing reaction conditions, purification protocols, and for computational modeling studies.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 189.64 g/mol | [2][3][5] |
| Appearance | Colorless to light yellow liquid/Yellow oil | [6][7] |
| Boiling Point | 297 °C | [4] |
| Density | 1.186 g/cm³ | [4] |
| Flash Point | 161 °C | [4] |
| Purity | ≥ 97% | [7] |
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis and Manufacturing
While a specific, detailed synthesis protocol for 4-Chloro-2-phenylpyridine is not extensively published, its structure suggests a logical and efficient synthetic approach utilizing well-established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a highly plausible and industrially scalable method.[8][9]
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most direct route involves the palladium-catalyzed cross-coupling of a suitable 4-chloropyridine derivative with phenylboronic acid. The key starting material would be 2,4-dichloropyridine. The regioselectivity of the Suzuki coupling on dihalopyridines can often be controlled by the reaction conditions, with the 2-position generally being more reactive in many palladium-catalyzed cross-coupling reactions.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-Chloro-2-phenylpyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for Suzuki-Miyaura couplings of halopyridines.[9][10]
-
Reaction Setup: To a flame-dried round-bottom flask, add 2,4-dichloropyridine (1 equiv.), phenylboronic acid (1.1 equiv.), and a suitable base such as potassium carbonate (2 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-2-phenylpyridine.
Spectral Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of 4-Chloro-2-phenylpyridine.
Mass Spectrometry
A GC-MS spectrum for 4-Chloro-2-phenylpyridine is available in the PubChem database, providing experimental evidence for its molecular weight.[4] The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 189 and a characteristic M+2 peak at m/z 191 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (7.0-8.7 ppm). The protons on the phenyl ring will likely appear as multiplets, while the three protons on the pyridine ring will exhibit characteristic coupling patterns.
-
¹³C NMR: The spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule. The carbon attached to the chlorine atom will be significantly deshielded.
Chemical Reactivity and Potential Transformations
The reactivity of 4-Chloro-2-phenylpyridine is dominated by the electronic properties of the substituted pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution.[2][6] The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the Meisenheimer-like intermediate formed during the attack of a nucleophile at the C4 position.[3] This makes the 4-chloro substituent a good leaving group, allowing for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols.
Caption: Nucleophilic aromatic substitution at the 4-position of 4-Chloro-2-phenylpyridine.
This reactivity is a cornerstone for the use of 4-Chloro-2-phenylpyridine as a versatile building block in the synthesis of more complex molecules.
Applications in Research and Development
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[11] The 2-phenylpyridine motif, in particular, has been explored for a variety of therapeutic applications.
Drug Discovery Intermediate
Given its reactive chloro group, 4-Chloro-2-phenylpyridine serves as an excellent starting material for the synthesis of libraries of 2-phenylpyridine derivatives. These derivatives can be screened for a wide range of biological activities. The 2-phenylpyridine scaffold has been investigated for its potential in developing agents for neurological disorders and cancer.[12]
Agrochemical Synthesis
The structural motifs present in 4-Chloro-2-phenylpyridine are also relevant in the field of agrochemicals. Many pesticides and herbicides contain substituted pyridine rings.[13]
Safety and Handling
Detailed toxicological properties of 4-Chloro-2-phenylpyridine have not been thoroughly investigated. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.[5]
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Chloro-2-phenylpyridine is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via robust cross-coupling methodologies and its susceptibility to nucleophilic substitution at the 4-position make it an attractive building block for the creation of diverse molecular architectures. Further exploration of the reactivity and biological activity of its derivatives is warranted and is expected to lead to the discovery of novel compounds with valuable applications.
References
-
Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-phenylpyridine. PubChem. Retrieved from [Link]
-
Capot Chemical. (n.d.). 57311-18-9 | 4-Chloro-2-phenylpyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 4-Chloro-2-phenylpyridine. Retrieved from [Link]
- Vertex AI Search. (n.d.). Redirect to PubChem.
-
Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka. Retrieved from [Link]
-
ResearchGate. (2020, June 2). Palladium(II) complexes containing 2-phenylpyridine derivatives: synthesis, molecular structures, and catalytic activity for Suzuki—Miyaura cross-coupling reactions. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Gobbi, S., et al. (2018). Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation. European Journal of Medicinal Chemistry, 147, 163-182. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 664-670. Retrieved from [Link]
-
Perry, T. L., et al. (1988). 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease. Journal of the Neurological Sciences, 85(3), 309-317. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Zhang, W., Chen, J., & Du, X. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(19), 6263. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-phenylpyridine. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-phenyl-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloro-2,4-dimethylhexane. NIST WebBook. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-chloro-2-phenylpyridine. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 4-Chloro-2-phenylpyridine | C11H8ClN | CID 2762846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 7. rsc.org [rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. mdpi.com [mdpi.com]
